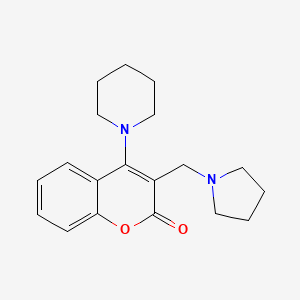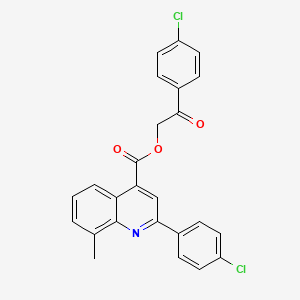
4-Piperidin-1-yl-3-pyrrolidin-1-ylmethyl-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring attached to a chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group on the chromen-2-one core.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through reductive amination reactions involving pyrrolidine and a suitable aldehyde or ketone derivative of the chromen-2-one core.
Industrial Production Methods
Industrial production methods for 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromen-2-one core or the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(PIPERIDIN-1-YL)-3-(MORPHOLIN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(PIPERIDIN-1-YL)-3-(AZEPAN-1-YLMETHYL)CHROMEN-2-ONE: Similar structure but with an azepane ring instead of a pyrrolidine ring.
Uniqueness
4-(PIPERIDIN-1-YL)-3-(PYRROLIDIN-1-YLMETHYL)CHROMEN-2-ONE is unique due to the specific combination of the piperidine and pyrrolidine rings attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4-piperidin-1-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16(14-20-10-6-7-11-20)18(21-12-4-1-5-13-21)15-8-2-3-9-17(15)23-19/h2-3,8-9H,1,4-7,10-14H2 |
InChIキー |
PPBJWIWNHCYDBJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)


![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)
![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)
![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)


![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one](/img/structure/B12468967.png)
![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
